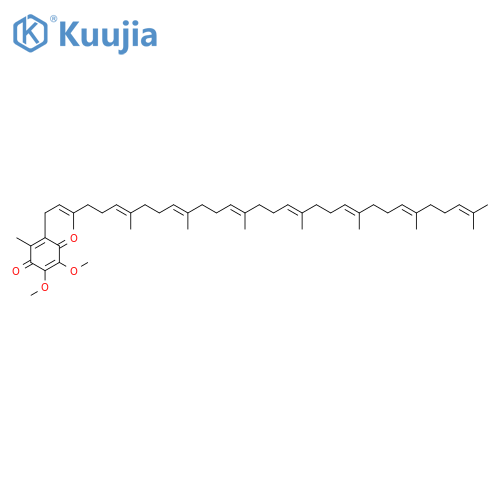Cas no 2394-68-5 (Coenzyme Q8)

Coenzyme Q8 structure
Coenzyme Q8 化学的及び物理的性質
名前と識別子
-
- 2,5-Cyclohexadiene-1,4-dione,2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaen-1-yl]-
- Coenzyme Q8 (E. coli)
- 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione
- COENZYME Q8
- COQ8
- oxidized coenzyme Q8
- Ubiquinone Q8
- ubiquinone-40
- Ubiquinone 8
- starbld0006554
- 2,3-Dimethoxy-5-methyl-6-((2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-yl)cyclohexa-2,5-diene-1,4-dione
- CHEBI:61683
- LMPR02010005
- 2394-68-5
- C17569
- Q27131283
- coenzyme-Q8
- UNII-CQA993F7P8
- UBIDECARENONE IMPURITY C [EP IMPURITY]
- ubiquinone-8
- 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-yl]cyclohexa-2,5-diene-1,4-dione
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-6-(3,7,11,15,19,23,27,31-octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaenyl)-, (all-E)-
- ubiquinone(8)
- DTXSID501317994
- CQA993F7P8
- NS00122161
- 2, 3-dimethoxy-5-methyl-6-[(2E, 6E, 10E, 14E, 18E, 22E, 26E)-3, 7, 11, 15, 19, 23, 27, 31-octamethyldotriaconta-2, 6, 10, 14, 18, 22, 26, 30-octaenyl]cyclohexa-2, 5-diene-1, 4-dione
- 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-yl]-1,4-benzoquinone
- Ubiquinone 40
- UBIDECARENONE IMPURITY C (EP IMPURITY)
- 2,3-dimethoxy-5-methyl-6-((2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl)cyclohexa-2,5-diene-1,4-dione
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyl-2,6,10,14,18,22,26,30-dotriacontaoctaen-1-yl]-; 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-6-(3,7,11,15,19,23,27,31-octamethyl-2
- HY-N9680
- 2,3-dimethoxy-5-methyl-6-((2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-yl)-1,4-benzoquinone
- CS-0202800
- Coenzyme Q8
-
- MDL: MFCD00056634
- インチ: InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+
- InChIKey: ICFIZJQGJAJRSU-SGHXUWJISA-N
- ほほえんだ: CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C)C(=O)C(=C(C1=O)OC)OC)/C)/C)/C)/C)/C)/C)/C)C
計算された属性
- せいみつぶんしりょう: 726.55900
- どういたいしつりょう: 726.558711
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 53
- 回転可能化学結合数: 25
- 複雑さ: 1520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 7
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 57
- 疎水性パラメータ計算基準値(XlogP): 15.7
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: Not available
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 52.60000
- LogP: 14.40090
- じょうきあつ: Not available
Coenzyme Q8 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:−20°C
Coenzyme Q8 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C636490-10mg |
Coenzyme Q8 |
2394-68-5 | 10mg |
$37161.00 | 2023-05-18 | ||
| A2B Chem LLC | AF33693-1mg |
ubiquinone 8 |
2394-68-5 | >99% | 1mg |
$553.00 | 2023-12-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900151P-1MG |
CoQ8 |
2394-68-5 | 1mg |
¥2065.83 | 2023-11-02 |
Coenzyme Q8 関連文献
-
Sai Kishore Ravi,Swee Ching Tan Energy Environ. Sci. 2015 8 2551
-
R. R. Tangorra,A. Operamolla,F. Milano,O. Hassan Omar,J. Henrard,R. Comparelli,F. Italiano,A. Agostiano,V. De Leo,R. Marotta,A. Falqui,G. M. Farinola,M. Trotta Photochem. Photobiol. Sci. 2015 14 1844
-
Zhenhua Yu,Sujian You,Changlei Wang,Chenghao Bu,Sihang Bai,Ziyao Zhou,Qidong Tai,Wei Liu,Shishang Guo,Xing-zhong Zhao J. Mater. Chem. A 2014 2 9007
-
Yi Kuang,Bin Li,Zilong Wang,Xue Qiao,Min Ye Nat. Prod. Rep. 2021 38 83
-
Nikolaos N. Daskalakis,Anne Müller,Stephen D. Evans,Lars J. C. Jeuken Soft Matter 2011 7 49
2394-68-5 (Coenzyme Q8) 関連製品
- 24663-35-2(Coenzyme Q11)
- 58186-27-9(Idebenone)
- 303-98-0(coenzyme Q10)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
